molecular formula C19H18ClN3O4 B2636226 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea CAS No. 954588-16-0

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea

Cat. No.: B2636226
CAS No.: 954588-16-0
M. Wt: 387.82
InChI Key: GDVBHFXCYPYTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Urea-Based Medicinal Chemistry

Urea derivatives have been pivotal in medicinal chemistry since Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, which bridged organic and inorganic chemistry. Early therapeutic applications included antitrypanosomal agents like suramin and antidiabetic drugs such as glibenclamide, both relying on urea’s capacity to form stable hydrogen bonds with biological targets. By the mid-20th century, urea became a cornerstone in drug design due to its versatility in modulating potency, selectivity, and pharmacokinetic properties.

The evolution of urea synthesis methodologies further accelerated its adoption. Initial routes using toxic phosgene or isocyanates gave way to safer alternatives like carbon monoxide-mediated catalytic carbonylation and ionic liquid-based protocols. These advances enabled the scalable production of urea derivatives while addressing environmental and safety concerns, paving the way for complex urea-containing therapeutics.

Emergence of Pyrrolidinone Urea Compounds in Research

Pyrrolidinone, a five-membered lactam ring, has emerged as a critical heterocycle in drug discovery due to its conformational rigidity and bioisosteric compatibility with peptide bonds. Incorporating pyrrolidinone into urea frameworks enhances metabolic stability and target engagement, as seen in recent FPR2 agonists for cardiovascular diseases. For example, pyrrolidinone urea derivatives have demonstrated nanomolar potency in modulating formyl peptide receptor 2 (FPR2), a target implicated in atherosclerosis and heart failure.

Synthetic innovations, such as asymmetric [3 + 2] annulation catalyzed by bifunctional urea organocatalysts, have enabled precise stereochemical control in pyrrolidinone urea synthesis. These methods yield spirocyclic architectures with trifluoromethyl groups, enhancing lipophilicity and target affinity. Additionally, metal-doped TiO2 nanocatalysts in urea-based deep eutectic solvents have streamlined the synthesis of pyrrolidinone hybrids, underscoring the synergy between catalysis and urea chemistry.

Significance of Benzodioxole-Containing Ureas in Drug Discovery

Benzodioxole, a bicyclic ether with electron-rich aromaticity, confers enhanced pharmacokinetic properties to urea derivatives. Its rigid structure improves membrane permeability and metabolic stability, while the oxygen atoms facilitate hydrogen bonding with target proteins. Benzodioxole-ureas are prevalent in antimicrobial and anticancer agents, where the motif’s planar geometry optimizes π-π stacking interactions within hydrophobic binding pockets.

Recent studies highlight benzodioxole’s role in multitarget drug design. For instance, benzodioxole-linked ureas exhibit dual inhibitory activity against enzymes like NS3/4A protease in hepatitis C virus (HCV) and bacterial DNA gyrase, leveraging the scaffold’s adaptability to diverse binding sites. This versatility positions benzodioxole-ureas as privileged structures in addressing complex disease pathways.

Research Positioning of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea

The compound This compound epitomizes modern rational drug design, merging three pharmacophoric elements:

  • Benzodioxole moiety : Enhances bioavailability and target engagement via hydrophobic and hydrogen-bonding interactions.
  • Pyrrolidinone ring : Imparts conformational restraint and mimics peptide turn structures, optimizing receptor binding.
  • 4-Chlorophenyl group : Introduces electron-withdrawing effects to stabilize aryl-urea interactions and modulate electronic properties.

This tripartite structure aligns with trends in FPR2 agonist development, where urea-linked pyrrolidinones demonstrate enhanced intracellular activity. The chlorophenyl substituent may further augment binding to hydrophobic subpockets in inflammatory targets, as observed in HCV protease inhibitors. Synthetic routes likely employ urea-mediated annulation or metal-catalyzed coupling, given precedent methodologies for analogous compounds.

The compound’s strategic design addresses limitations in earlier urea derivatives, such as poor metabolic stability or off-target effects, by integrating steric and electronic modulation through its substituents. Ongoing research will likely explore its activity against inflammatory and infectious targets, capitalizing on the benzodioxole-urea scaffold’s proven versatility.

Table 1: Structural Components and Their Pharmacological Roles

Component Pharmacological Role Example Applications
Benzodioxole Enhances metabolic stability, π-π stacking, hydrogen bonding Antimicrobials, protease inhibitors
Pyrrolidinone urea Conformational restraint, peptide bond mimicry, target affinity FPR2 agonists, antiviral agents
4-Chlorophenyl group Electronic modulation, hydrophobic binding, steric hindrance HCV NS3/4A protease inhibitors

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-13-1-4-15(5-2-13)23-10-12(7-18(23)24)9-21-19(25)22-14-3-6-16-17(8-14)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBHFXCYPYTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea typically involves the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrrolidinone ring: This involves the reaction of 4-chlorobenzaldehyde with an appropriate amine, followed by cyclization.

    Coupling of the two moieties: The final step involves the reaction of the benzodioxole and pyrrolidinone intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally or functionally related molecules is challenging due to the lack of direct references in the provided evidence. However, general insights can be inferred based on structural analogs and urea derivatives:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Features Potential Applications / Hazards
Target Urea Derivative Benzodioxole + 4-chlorophenyl-pyrrolidinone + urea linkage Unknown (no data in evidence)
3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropanal Benzodioxole + aldehyde group (from ) Fragrance component; sensitizer hazard
Generic Urea-Based Inhibitors Urea backbone with aromatic/heterocyclic substituents (e.g., kinase inhibitors) Enzyme inhibition, anticancer agents
4-(1-Methylethyl)-Cyclohexanemethanol Cyclohexane derivative (from ) Fragrance; low hazard (non-sensitizer)

Key Observations:

Benzodioxole Derivatives : The benzodioxole group (common in the target compound and 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal) is associated with diverse bioactivities but may pose sensitization risks in certain contexts .

Urea vs.

Chlorophenyl-Pyrrolidinone Moiety: The 4-chlorophenyl group in the target compound could enhance lipophilicity and metabolic stability compared to simpler pyrrolidinone derivatives.

Research Findings and Limitations

No direct studies on the target compound were found in the provided evidence. However, the following extrapolations can be made:

  • Safety Data : Benzodioxol-containing compounds (e.g., in ) often require hazard labeling due to sensitization risks, suggesting similar precautions might apply to the target urea derivative .

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a pyrrolidine derivative. The molecular formula is C17H19ClN2O3, and it has a molecular weight of approximately 336.80 g/mol. The presence of the benzodioxole ring is associated with various biological activities, including antioxidant and anti-inflammatory properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial effects. For instance, studies have shown that derivatives containing the chlorophenyl group demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values for various derivatives ranging from 0.63 µM to 6.28 µM, indicating strong inhibitory potential compared to standard drugs . This suggests that the compound may be useful in treating conditions such as Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).

Anticancer Potential

The biological activity of this compound extends into anticancer research. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling molecules involved in cell proliferation . The incorporation of the pyrrolidine structure has been linked to enhanced anticancer properties.

Study on Antibacterial Activity

In a study published in the Brazilian Journal of Pharmaceutical Sciences, several synthesized compounds bearing similar moieties were tested for antibacterial efficacy. The results indicated that compounds with the chlorophenyl group had significant antibacterial activity against multiple strains, suggesting that structural modifications can enhance biological effectiveness .

Enzyme Inhibition Study

Another study focused on evaluating enzyme inhibition properties demonstrated that certain derivatives exhibited strong urease inhibition, which could lead to new treatments for urea-splitting bacteria responsible for urinary tract infections. The study provided detailed kinetic parameters and binding affinities using bovine serum albumin (BSA) as a model .

Summary Table of Biological Activities

Activity Effect IC50 Values (µM) Reference
AntibacterialModerate to strong against S. typhi and B. subtilisVaries by derivative
Acetylcholinesterase InhibitionSignificant inhibition0.63 - 6.28
Urease InhibitionStrong inhibitionVaries by derivative
AnticancerInduces apoptosis in cancer cellsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.